molecular formula C27H45NO3 B594247 N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide

Cat. No.: B594247
M. Wt: 431.7 g/mol
InChI Key: XIPFMGYXSZQUGV-KHPPLWFESA-N
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Description

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide: is a synthetic compound known for its interaction with cannabinoid receptors and peroxisome proliferator-activated receptor alpha (PPARα). It has been studied for its potential effects on food intake and obesity .

Mechanism of Action

Target of Action

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide primarily targets the cannabinoid 1 (CB1) receptor and the peroxisome proliferator-activated receptor α (PPARα) . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system, and it plays a crucial role in the regulation of neurotransmitter release. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and maintenance of metabolic homeostasis .

Mode of Action

This compound binds to the CB1 receptor with a Ki value of 365 nM, indicating a moderate affinity . It also activates PPARα with an EC50 value of 698 nM . The binding to these receptors can modulate their activity and trigger downstream signaling pathways .

Biochemical Pathways

The activation of CB1 and PPARα receptors by this compound can affect various biochemical pathways. For instance, the activation of CB1 receptors can inhibit adenylate cyclase, decrease the formation of cyclic AMP, and reduce the activity of protein kinase A. On the other hand, the activation of PPARα can upregulate the expression of genes involved in fatty acid oxidation, ketogenesis, and glucose metabolism .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability

Result of Action

The binding and activation of CB1 and PPARα receptors by this compound can lead to various molecular and cellular effects. For instance, in rats, it has been shown to decrease food intake . This suggests that it may have potential applications in the management of obesity and related metabolic disorders.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological and pathological state of the individual, the presence of other drugs or substances, and the specific conditions of the environment where the compound is stored or administered. For instance, its stability is known to be at least 2 years when stored at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide typically involves the reaction of 3,4-dihydroxyphenylpropan-2-amine with oleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide has been studied for various scientific research applications, including:

Comparison with Similar Compounds

    N-oleoyldopamine: Another fatty acid amide with similar receptor interactions.

    N-arachidonoyldopamine: A compound with similar effects on cannabinoid receptors.

    N-palmitoylethanolamide: A fatty acid amide with anti-inflammatory properties.

Uniqueness: N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide is unique due to its specific binding affinities for CB1 receptors and PPARα, making it a valuable compound for studying the modulation of these receptors and their effects on metabolic processes.

Biological Activity

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide, commonly referred to as OLHHA, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is an oleamide derivative characterized by the presence of a 3,4-dihydroxyphenyl group. The molecular structure can be represented as follows:

C17H23NO3\text{C}_{17}\text{H}_{23}\text{N}\text{O}_{3}

This compound exhibits both hydrophilic and lipophilic properties due to its functional groups, which influence its interactions with biological membranes.

Cannabinoid Receptor Interaction

OLHHA has been shown to bind to the cannabinoid receptor 1 (CB1), with a binding affinity (Ki) of 365 nM in radioligand binding assays conducted on rat brain tissues. This interaction suggests potential roles in modulating cannabinoid signaling pathways, which are implicated in various physiological processes such as pain modulation and appetite regulation .

Antioxidant Activity

Research indicates that OLHHA exhibits significant antioxidant properties. It has been demonstrated to inhibit oxidative stress markers, thereby protecting cells from damage induced by reactive oxygen species (ROS). This antioxidant activity is crucial for its potential therapeutic applications in conditions characterized by oxidative stress, such as neurodegenerative diseases .

Induction of Apoptosis

In cancer research, OLHHA has shown promise as an anticancer agent. Studies have reported that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of pro-apoptotic and anti-apoptotic proteins. The compound promotes caspase activation and alters mitochondrial membrane potential, leading to programmed cell death .

Biological Activities and Therapeutic Applications

The biological activities of OLHHA extend beyond receptor interaction and apoptosis induction. Below are key areas where OLHHA exhibits significant effects:

  • Anti-inflammatory Effects : OLHHA has been observed to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and mediators .
  • Neuroprotective Effects : Due to its antioxidant properties, OLHHA may protect neuronal cells from damage associated with oxidative stress and inflammation, making it a candidate for neuroprotective therapies .
  • Metabolic Regulation : The compound's interaction with CB1 receptors suggests it may play a role in metabolic processes, potentially influencing weight management and metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of OLHHA:

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of OLHHA using various assays (e.g., DPPH radical scavenging). Results indicated that OLHHA exhibited potent antioxidant activity comparable to established antioxidants like Trolox .
  • Cancer Cell Line Study : In vitro studies on breast cancer cell lines demonstrated that OLHHA significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The findings suggest its potential utility as a therapeutic agent against certain cancers .
  • Inflammation Model : In animal models of inflammation, treatment with OLHHA resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its anti-inflammatory potential .

Data Summary Table

Biological ActivityMechanismReference
CB1 Receptor BindingKi = 365 nM
Antioxidant ActivityScavenging ROS
Induction of ApoptosisCaspase activation
Anti-inflammatory EffectsInhibition of cytokines
Neuroprotective EffectsProtection against oxidative stress

Properties

IUPAC Name

(Z)-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-23(2)21-24-19-20-25(29)26(30)22-24/h10-11,19-20,22-23,29-30H,3-9,12-18,21H2,1-2H3,(H,28,31)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPFMGYXSZQUGV-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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